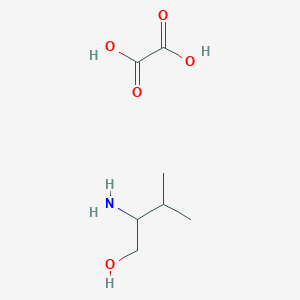
2-Amino-3-methylbutan-1-ol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylbutan-1-ol typically involves the reduction of 2-Acetamido-3-methylbutanal using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-methylbutan-1-ol oxalate may involve the reaction of 2-Amino-3-methylbutan-1-ol with oxalic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and drying .
化学反应分析
Types of Reactions
2-Amino-3-methylbutan-1-ol oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amino alcohols .
科学研究应用
2-Amino-3-methylbutan-1-ol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
作用机制
The mechanism of action of 2-Amino-3-methylbutan-1-ol oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chiral ligand, binding to specific sites on enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
DL-Valinol: A similar compound with the molecular formula C5H13NO.
Isoamyl alcohol: Another related compound with the molecular formula C5H12O.
L-Valinol: The L-enantiomer of DL-Valinol, with similar chemical properties
Uniqueness
2-Amino-3-methylbutan-1-ol oxalate is unique due to its oxalate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chiral configurations and reactivity profiles .
属性
分子式 |
C7H15NO5 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
2-amino-3-methylbutan-1-ol;oxalic acid |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-4(2)5(6)3-7;3-1(4)2(5)6/h4-5,7H,3,6H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
KGICYQKQVXUSIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CO)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


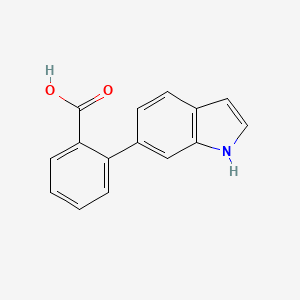

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
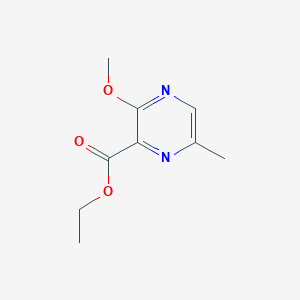

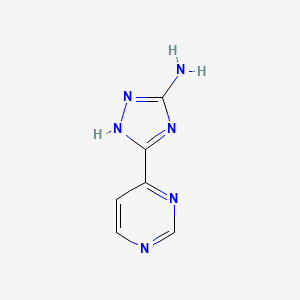
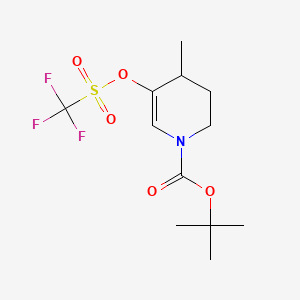

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
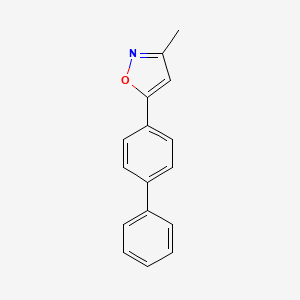
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
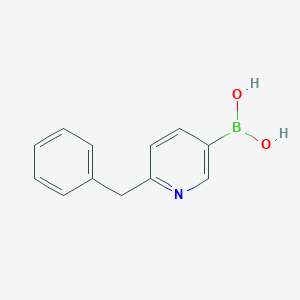
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
